molecular formula C10H13N3OS B2576688 2-benzoyl-N-ethylhydrazinecarbothioamide CAS No. 26257-93-2

2-benzoyl-N-ethylhydrazinecarbothioamide

Cat. No.: B2576688
CAS No.: 26257-93-2
M. Wt: 223.29
InChI Key: SFJZDXRSEVNCDU-UHFFFAOYSA-N
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Description

2-Benzoyl-N-ethylhydrazinecarbothioamide (CAS 26257-93-2) is a thiosemicarbazone derivative with the molecular formula C10H13N3OS and a molecular weight of 223.3 g/mol . Thiosemicarbazones are a class of Schiff base ligands known for their diverse biological activities and are considered potent anticancer agents . These compounds share similar structural characteristics with biological systems, exhibit notable stability and chelating properties, and contain an azomethine bond (HCN-), which is key to their function . The specific N-ethyl substitution in this compound is a common feature in bioactive thiosemicarbazones, which can behave as neutral or anionic ligands with donor nitrogen and sulfur atoms in their structure . Researchers value this compound and its analogs for their promising growth inhibitory effects against various human cancer cell lines, making them valuable tools in oncology and pharmacology research for developing new therapeutic agents . This product is intended For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

1-benzamido-3-ethylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS/c1-2-11-10(15)13-12-9(14)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,14)(H2,11,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJZDXRSEVNCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NNC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzoyl-N-ethylhydrazinecarbothioamide typically involves the reaction of benzoyl chloride with N-ethylhydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or distillation to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-N-ethylhydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzoyl-N-ethylhydrazinecarbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-benzoyl-N-ethylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Electronic Effects

Table 1: Key Structural Differences Among Analogs
Compound Name Substituents (R1, R2) Key Functional Groups Molecular Features
2-Benzoyl-N-ethylhydrazinecarbothioamide R1 = Benzoyl, R2 = Ethyl Benzoyl, thioamide Aromatic bulk, moderate lipophilicity
N-Ethyl-2-formylhydrazinecarbothioamide (CAS 31409-15-1) R1 = Formyl, R2 = Ethyl Formyl, thioamide Smaller electron-withdrawing group
(2E)-N-(3-Chlorophenyl)-2-(2-nitrobenzylidene)hydrazinecarbothioamide R1 = 2-Nitrobenzylidene, R2 = 3-Chlorophenyl Nitro, chloro, thioamide Strong electron-withdrawing effects
N-Ethyl-2-[1-(2-hydroxy-4-methylphenyl)ethylidene]hydrazinecarbothioamide R1 = Hydroxy-methylphenyl, R2 = Ethyl Hydroxy, methyl, thioamide Hydrogen-bond donor, planar conformation
2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide R1 = Benzimidazole-sulfanyl Benzimidazole, sulfanyl, thioamide Heterocyclic bulk, enhanced π-π stacking
  • Electronic Effects: The benzoyl group in the target compound provides moderate electron-withdrawing effects, enhancing stability compared to formyl analogs (e.g., CAS 31409-15-1) .
  • Steric Effects :

    • Bulky groups like benzimidazole-sulfanyl () or benzodioxin () reduce conformational flexibility, whereas ethyl or methyl groups () allow better membrane permeability .

Physicochemical Properties

  • Solubility : Hydroxy-substituted analogs () exhibit higher aqueous solubility due to hydrogen bonding, whereas nitro or benzoyl derivatives () are more lipophilic .
  • Thermal Stability : The nitro group in may lower thermal stability compared to the benzoyl group in the target compound, which benefits from aromatic stabilization .

Biological Activity

2-Benzoyl-N-ethylhydrazinecarbothioamide (CAS Number: 26257-93-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizes relevant research findings, and presents case studies that highlight its significance.

  • Molecular Formula : C10H13N3OS
  • Molecular Weight : 223.295 g/mol
  • Structural Features : The compound contains a benzoyl group and a hydrazinecarbothioamide moiety, which contribute to its unique reactivity and biological properties.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate cellular processes such as:

  • DNA Replication
  • Protein Synthesis
    These interactions may lead to effects such as apoptosis in cancer cells or inhibition of microbial growth .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
    This suggests potential applications in treating infections caused by resistant bacterial strains .

Anticancer Properties

The compound has shown promising results in anticancer assays. Studies have indicated that it may induce apoptosis in cancer cell lines through mechanisms involving:

  • Cell Cycle Arrest
  • Reactive Oxygen Species (ROS) Generation
    For instance, in a study involving human breast cancer cell lines, treatment with this compound resulted in significant reductions in cell viability, highlighting its potential as a chemotherapeutic agent .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several pathogens. The Minimum Inhibitory Concentration (MIC) was determined for each strain, revealing that the compound was particularly effective against Gram-positive bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This data indicates that the compound could serve as a lead structure for developing new antibiotics.

Case Study 2: Anticancer Activity

In another study focusing on cancer therapy, researchers assessed the effects of the compound on various cancer cell lines. The findings showed that treatment with this compound led to a dose-dependent decrease in cell proliferation.

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

These results suggest that the compound has significant potential as an anticancer agent .

Research Applications

The unique properties of this compound make it suitable for various applications:

  • Medicinal Chemistry : As a scaffold for designing new drugs targeting specific diseases.
  • Pharmaceutical Industry : Development of formulations for antimicrobial and anticancer therapies.
  • Biological Research : Investigating its mechanism of action and interaction with biological macromolecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-benzoyl-N-ethylhydrazinecarbothioamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation of benzoyl hydrazine derivatives with isothiocyanates. For example, reacting 2-benzoylhydrazine with ethyl isothiocyanate in ethanol under reflux (60–80°C) for 6–8 hours yields the target compound. Optimization involves adjusting solvent polarity (e.g., ethanol vs. THF), temperature, and stoichiometry. Characterization via FT-IR (C=O at ~1686 cm⁻¹, C=S at ~1177 cm⁻¹) and NMR (amide protons at δ 10–12 ppm) is critical for purity validation .

Q. How can spectral data (IR, NMR) resolve structural ambiguities in hydrazinecarbothioamide derivatives?

  • Methodological Answer : Key spectral markers include:

  • FT-IR : Amide C=O stretch (~1680–1690 cm⁻¹), thiourea C=S (~1170–1180 cm⁻¹), and N-H stretches (~3230–3270 cm⁻¹) .
  • ¹H NMR : Hydrazine NH protons appear as broad singlets (δ 10–12 ppm), while ethyl groups show quartets (δ 1.2–1.4 ppm for CH₃, δ 3.3–3.5 ppm for CH₂) .
  • ¹³C NMR : Thiocarbonyl carbon (C=S) resonates at ~180 ppm, and benzoyl carbonyl at ~165 ppm .

Q. What biological screening assays are suitable for evaluating the bioactivity of this compound?

  • Methodological Answer : Standard assays include:

  • Antimicrobial : Agar diffusion/broth dilution against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) bacteria .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination .
  • Enzyme inhibition : Docking studies targeting enzymes like SOD or COX-2 using AutoDock Vina .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzoyl or ethyl group) impact metal-chelation properties and bioactivity?

  • Methodological Answer : Substituents influence ligand denticity and metal-binding stability. For example:

  • Electron-withdrawing groups (e.g., nitro) on the benzoyl ring enhance metal coordination via resonance stabilization of the thiocarbonyl group .
  • Bulky ethyl groups may sterically hinder complexation, reducing activity. Comparative studies using divalent metal complexes (Cu²⁺, Ni²⁺) show variable SOD-like activity and cytotoxicity .

Q. How can contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies) be systematically addressed?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., cell line variability, incubation time). To resolve:

  • Standardize protocols (e.g., identical cell lines, serum-free media).
  • Validate results via orthogonal assays (e.g., apoptosis markers alongside MTT).
  • Perform meta-analysis of structural analogs to identify trends in substituent effects .

Q. What advanced computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use Schrödinger Suite or AutoDock to model interactions with enzymes (e.g., DNA gyrase for antimicrobial activity) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to design optimized derivatives .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental reproducibility?

  • Methodological Answer :

  • pH stability : Perform HPLC or UV-Vis monitoring at pH 2–12. Thiourea derivatives often degrade in strongly acidic/basic conditions.
  • Thermal stability : TGA/DSC analysis reveals decomposition temperatures (typically >200°C for hydrazinecarbothioamides) .

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